N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide
Description
Discovery and Development Timeline
The compound emerged during early 21st-century efforts to optimize piperazine sulfonamide scaffolds for enhanced receptor binding and pharmacokinetic properties. While its exact synthesis date remains unspecified in public literature, its structural framework aligns with methodologies described in piperazine sulfonamide synthetic protocols. Key milestones include:
- 2000–2010 : Development of foundational piperazine sulfonamide cores, exemplified by HIV-1 protease inhibitors like MK-8718 and PL-100, which demonstrated the critical role of sulfonamide groups in enzyme binding.
- 2015–2020 : Advances in regioselective functionalization of piperazine rings enabled the incorporation of aryl groups (e.g., 2-methoxyphenyl) and heteroaromatic systems (e.g., pyridinyl).
- 2020–2025 : Refinement of N-alkylation and sulfonylation techniques facilitated the synthesis of asymmetric derivatives, including the target compound.
Table 1: Key Structural Innovations in Piperazine Sulfonamide Synthesis
Position within Piperazine Sulfonamide Class
The compound belongs to the N-substituted piperazine sulfonamide subclass, characterized by:
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-20-9-11-22(12-10-20)33(30,31)27-19-24(21-6-5-13-26-18-21)29-16-14-28(15-17-29)23-7-3-4-8-25(23)32-2/h3-13,18,24,27H,14-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOHLDYQDQXRAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of 1-(2-methoxyphenyl)piperazine with an appropriate pyridine derivative under controlled conditions. The intermediate product is then reacted with 4-methylbenzenesulfonyl chloride to yield the final compound . Industrial production methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyridine rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as an antagonist, blocking the action of endogenous catecholamines like norepinephrine and epinephrine, thereby modulating cardiovascular and neurological functions .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Receptor Targeting
The compound shares core features with several arylpiperazine-sulfonamide derivatives, which are often explored as 5-HT receptor antagonists or agonists. Key structural analogs include:
5-HT6 Receptor Antagonists ()
- 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b): Structural Features: Tosylindole group, 2-methoxyphenylpiperazine. Activity: High 5-HT6 binding affinity (pKi = 7.87).
- 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-(naphthalen-1-ylsulfonyl)-1H-indol-3-yl)ethanol (4j): Structural Features: Naphthalenesulfonylindole, 2-methoxyphenylpiperazine. Activity: Potent antagonist (IC50 = 32 nM) in calcium mobilization assays; pKi = 7.83 .
Comparison: The target compound replaces the indole-ethanol moiety with a pyridin-3-ylethyl group and a 4-methylbenzenesulfonamide. This substitution may alter receptor selectivity or pharmacokinetics, as indole derivatives in 4b and 4j enhance 5-HT6 affinity, while sulfonamide-pyridine systems could favor other targets.
Piperazine-Based Radioligands ()
- 18F-Mefway and 18F-FCWAY :
- Structural Features : Fluorinated cyclohexanecarboxamide, 2-methoxyphenylpiperazine, pyridinyl groups.
- Application : 5-HT1A receptor imaging agents in positron emission tomography (PET).
Comparison with Similar Syntheses
- N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]methanesulfonamide (81, ) :
- Yield : 24% after chromatography.
- Key Step : Coupling of benzoic acid and methoxybenzoylpiperazine.
- Piperazine Methanesulfonates () :
Comparison : The target compound’s synthesis likely faces challenges similar to compound 81 (low yields due to steric hindrance or purification difficulties). The absence of a carbonyl group (unlike 81) may simplify its synthesis.
Pharmacological and Physicochemical Properties
Binding Affinity and Functional Activity
Key Observations :
- Piperazine Conformation : highlights that the chair conformation of piperazine rings (as in the target compound) stabilizes intramolecular interactions (e.g., C–H⋯O hydrogen bonds), which could influence binding kinetics .
Biological Activity
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide, also known as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 460.53 g/mol. It features a piperazine ring, a pyridine moiety, and a methoxyphenyl group. The compound's structure is crucial for its biological activity, influencing its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 460.53 g/mol |
| Molecular Formula | C26H28N4O4S |
| LogP | 2.7062 |
| Polar Surface Area | 64.864 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antidepressant Effects
Research indicates that compounds with similar structures exhibit significant antidepressant-like effects. For instance, derivatives of piperazine have been shown to interact with serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in mood regulation. Studies suggest that the methoxy substitution on the phenyl ring enhances binding affinity to serotonin receptors, potentially leading to increased antidepressant activity.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through caspase activation. For example, a related compound was shown to upregulate caspase-3 expression in liver cancer cells, suggesting that similar mechanisms may be at play for this compound.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in cancer progression and neurodegenerative diseases. Specifically, it has been suggested that the sulfonamide group could enhance enzyme inhibition through hydrogen bonding interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Key findings include:
- Piperazine Ring : Essential for binding to biological targets.
- Methoxy Group : Enhances lipophilicity and receptor affinity.
- Sulfonamide Moiety : Potentially increases enzyme inhibition properties.
Case Studies and Research Findings
- Antidepressant Activity : A study demonstrated that similar piperazine derivatives exhibited significant antidepressant effects in animal models, correlating their activity with serotonin receptor modulation.
- Anticancer Activity : In vitro analysis of related compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity.
- Enzyme Interaction : Research into enzyme kinetics revealed that modifications on the piperazine ring can lead to varying degrees of inhibition against specific targets associated with cancer and neurodegeneration.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide, and what are the critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution and coupling reactions. Key steps include:
- Step 1 : Formation of the piperazine core by reacting 2-methoxyphenylpiperazine with a pyridinylethyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Sulfonamide linkage using 4-methylbenzenesulfonyl chloride in the presence of a tertiary amine (e.g., triethylamine) to activate the reaction .
- Critical Parameters : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for piperazine:halide intermediate) to minimize side products like unreacted sulfonyl chlorides .
Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are essential?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8 ppm, pyridinyl protons at δ 8.1–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ = 464.23, observed 464.22 ± 0.01) .
- X-ray Crystallography : For unambiguous structural confirmation (SHELX software is widely used for refinement; space group P2₁/c with Z = 4 is common for similar piperazine derivatives) .
Q. What are the primary pharmacological targets of this compound, and how can its activity be assessed in vitro?
- Methodological Answer : The compound likely targets serotonin/dopamine receptors due to its piperazine-pyridine scaffold. Standard assays include:
- Radioligand Binding Assays : Competition studies using [³H]spiperone for dopamine D2/D3 receptors or [³H]8-OH-DPAT for serotonin 5-HT₁A receptors .
- Functional Assays : Measurement of cAMP levels in HEK293 cells transfected with target receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound, especially regarding piperazine ring conformation?
- Methodological Answer : Discrepancies in ring puckering (e.g., chair vs. boat conformations) can arise from solvent effects or temperature during crystallization. Strategies include:
- Variable-Temperature XRD : To study thermal effects on conformation .
- DFT Calculations : Compare experimental bond angles/torsion angles with optimized geometries (e.g., B3LYP/6-31G* level) .
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model disorder .
Q. What strategies are effective for improving the metabolic stability of this compound without compromising receptor affinity?
- Methodological Answer :
- Bioisosteric Replacement : Replace the methoxy group with a trifluoromethyl group (logP increases by ~0.5, enhancing metabolic stability) .
- Deuterium Incorporation : Substitute labile hydrogen atoms (e.g., benzylic positions) to slow CYP450-mediated oxidation .
- SAR Studies : Modify the sulfonamide moiety (e.g., methyl to ethyl) to balance lipophilicity and solubility (CLogP < 3.5) .
Q. How can researchers design experiments to study the compound’s selectivity across structurally related receptors (e.g., 5-HT₁A vs. α₁-adrenergic receptors)?
- Methodological Answer :
- Panel Screening : Test against a broad receptor panel (e.g., 50+ GPCRs, ion channels) at 10 µM .
- Molecular Dynamics Simulations : Analyze binding pocket interactions (e.g., hydrogen bonding with Ser159 in 5-HT₁A vs. Asp106 in α₁-adrenergic) .
- Chimeric Receptors : Replace receptor domains to identify selectivity determinants (e.g., transmembrane helix 3 swaps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
